5-Silaspiro[4.5]decan-8-one
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Overview
Description
5-Silaspiro[4.5]decan-8-one is a unique organosilicon compound characterized by a spirocyclic structure. The presence of silicon in the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Silaspiro[4.5]decan-8-one typically involves the reaction of a silicon-containing precursor with a suitable cyclization agent. One common method involves the use of 1,1-pentamethylene oxalic acid and urea, which react under controlled conditions to form the spirocyclic structure . The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, followed by recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and purification techniques is crucial to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Silaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the spirocyclic structure can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of halogenated silanes.
Scientific Research Applications
5-Silaspiro[4.5]decan-8-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Silaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The silicon atom in the spirocyclic structure can form stable bonds with various biomolecules, influencing their function and activity. The compound may also interact with cellular membranes, affecting their permeability and stability.
Comparison with Similar Compounds
Similar Compounds
- 5-Silaspiro[4.5]decan-8-amine hydrochloride
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1-Thia-4,8-Diazaspiro[4.5]decan-3-one
Uniqueness
5-Silaspiro[4.5]decan-8-one is unique due to the presence of silicon in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it different from other spirocyclic compounds that contain oxygen or sulfur atoms. The silicon atom enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-silaspiro[4.5]decan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OSi/c10-9-3-7-11(8-4-9)5-1-2-6-11/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDLGICQZLBUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si]2(C1)CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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